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  • Product: 3-Benzofuranacetic acid, 5-methoxy-, methyl ester
  • CAS: 118610-60-9

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of 5-methoxy-3-benzofuranacetic acid methyl ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-methoxy-3-benzofuranacetic acid methyl ester is a valuable heterocyclic building block in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-3-benzofuranacetic acid methyl ester is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring a benzofuran core with a crucial acetic acid side chain at the 3-position, makes it a key intermediate for the synthesis of complex pharmacological agents. This technical guide provides a detailed examination of a robust and efficient pathway for its synthesis. The core strategy involves a modern, three-component condensation reaction to construct the key precursor, 5-methoxybenzofuran-3-yl-acetic acid, which is subsequently esterified. This document offers in-depth mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles, designed to provide laboratory-focused professionals with a comprehensive and actionable resource for producing this target compound.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Derivatives of this core structure have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. The substitution pattern on the benzofuran ring is critical for modulating its pharmacological profile.

Specifically, benzofuran-3-yl-acetic acid derivatives serve as important synthons. The acetic acid moiety at the 3-position provides a versatile handle for further chemical elaboration, such as amidation or homologation, enabling the construction of diverse molecular libraries for drug discovery programs. The 5-methoxy substitution influences the electronic properties of the aromatic ring and can play a role in receptor binding and metabolic stability. The target molecule of this guide, the methyl ester, is often the preferred form for purification, handling, and subsequent reactions like amide coupling.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials. The primary disconnection is the ester linkage, revealing the key carboxylic acid intermediate. This acid can be further deconstructed via a multicomponent reaction strategy, which offers significant advantages in terms of atom economy and procedural efficiency.

The chosen strategy focuses on building the benzofuran ring and installing the acetic acid side chain concurrently through a one-pot, three-component reaction involving a phenol, a glyoxal, and Meldrum's acid.[2]

G TM Target Molecule: 5-methoxy-3-benzofuranacetic acid methyl ester Acid Intermediate: 5-methoxybenzofuran-3-yl-acetic acid TM->Acid Ester Hydrolysis Precursors Starting Materials Acid->Precursors Three-Component Condensation Phenol 4-Methoxyphenol Precursors->Phenol Glyoxal Methylglyoxal Precursors->Glyoxal Meldrum Meldrum's Acid Precursors->Meldrum

Figure 1: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: A Two-Stage Approach

The most efficient pathway to the target molecule is a two-stage process: (1) Synthesis of the key 5-methoxybenzofuran-3-yl-acetic acid intermediate via a multicomponent reaction, and (2) Fischer esterification to yield the final methyl ester.

Stage 1: Synthesis of 5-methoxybenzofuran-3-yl-acetic acid

This stage leverages a powerful one-pot reaction that combines three simple precursors to rapidly assemble the complex benzofuran-3-yl-acetic acid core.[2]

Principle and Mechanism: The reaction proceeds through an initial condensation of the phenol (4-methoxyphenol), an arylglyoxal (e.g., methylglyoxal), and a C2-synthon (Meldrum's acid). The reaction is typically telescoped, involving a preliminary condensation in a solvent like acetonitrile, followed by an acid-catalyzed intramolecular cyclization. The mechanism involves the formation of an intermediate that undergoes cyclization onto the aromatic ring, followed by the elimination of acetone and carbon dioxide from the Meldrum's acid moiety to generate the acetic acid side chain. This approach avoids multiple intermediate isolation steps, thereby increasing overall efficiency.

G cluster_0 Stage 1: Acid Synthesis cluster_1 Stage 2: Esterification SMs 4-Methoxyphenol + Methylglyoxal + Meldrum's Acid Condensation One-Pot Condensation (MeCN, then AcOH reflux) SMs->Condensation Acid 5-methoxybenzofuran- 3-yl-acetic acid Condensation->Acid Esterification Fischer Esterification (MeOH, H₂SO₄ cat.) Acid->Esterification Product Target Molecule: Methyl 5-methoxy-3- benzofuranacetate Esterification->Product

Figure 2: Overall forward synthesis pathway.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-methoxyphenol (1.0 eq) and Meldrum's acid (1.1 eq) in acetonitrile (MeCN), add methylglyoxal (1.1 eq) dropwise at room temperature.

  • Initial Condensation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Cyclization: Remove the acetonitrile under reduced pressure. To the residue, add glacial acetic acid.

  • Heating: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. The color of the reaction mixture will typically darken. Monitor the formation of the product by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A solid precipitate of the crude carboxylic acid should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methoxybenzofuran-3-yl-acetic acid.

Stage 2: Fischer Esterification

With the key acid intermediate in hand, the final step is a classic Fischer esterification to produce the target methyl ester.

Principle and Mechanism: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. A strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the final ester. Using a large excess of methanol helps to drive the equilibrium towards the product side.

Experimental Protocol:

  • Reaction Setup: Suspend the 5-methoxybenzofuran-3-yl-acetic acid (1.0 eq) in anhydrous methanol (20-30 fold excess).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Heating: Warm the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting acid is no longer visible.

  • Work-up: Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Pour the remaining solution into a separatory funnel containing cold water and ethyl acetate. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-methoxy-3-benzofuranacetic acid methyl ester.

Data Summary and Workflow

Comparative Analysis of Synthesis Strategies

While the three-component reaction is highlighted, other methods exist. The classical cyclodehydration of α-phenoxy ketones is a viable, albeit often lower-yielding, alternative that requires the separate synthesis of the ketone precursor.[3] More modern approaches, such as palladium-catalyzed Heck reactions, can also yield 3-substituted benzofurans but require specialized catalysts and precursors.[4]

Parameter Three-Component Reaction Cyclodehydration of α-Phenoxy Ketone
Precursors Readily available phenols, glyoxalsRequires synthesis of α-phenoxy ketone
Number of Steps 1-2 (One-pot for acid)2-3 (Ketone synthesis + cyclization)
Atom Economy HighModerate
Typical Yields Good to ExcellentVariable, often moderate
Reagents Meldrum's acid, acid catalystStrong dehydrating agents (e.g., PPA, H₂SO₄)
Experimental Workflow Visualization

The overall process from reaction to purified product follows a standard organic synthesis workflow.

G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Reaction (Heating & Stirring) Setup->Reaction Monitor 3. Monitoring (TLC) Reaction->Monitor Workup 4. Aqueous Work-up (Quenching & Extraction) Monitor->Workup Dry 5. Drying & Concentration (Na₂SO₄ & Rotovap) Workup->Dry Purify 6. Purification (Column Chromatography) Dry->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Figure 3: A generalized workflow for synthesis and purification.

Conclusion

The synthesis of 5-methoxy-3-benzofuranacetic acid methyl ester is most effectively achieved through a modern, two-stage process. The cornerstone of this approach is the efficient one-pot, three-component condensation of 4-methoxyphenol, methylglyoxal, and Meldrum's acid to construct the vital carboxylic acid intermediate. This method is characterized by high atom economy, operational simplicity, and the use of readily accessible starting materials. The subsequent Fischer esterification is a standard and reliable transformation that yields the final target molecule in high purity after chromatographic purification. This guide provides a validated and robust framework for the synthesis of this important heterocyclic building block, enabling its application in advanced drug discovery and materials science research.

References

  • Karale, B. K., et al. (2010). Synthesis of Some New 3-Substituted Benzofuran Derivatives by Cyclization of Various Phenoxy Acetic Acid Ethyl Esters. Synthetic Communications, 40(24), 3603-3608.

  • Samizu, K., & Ogasawara, K. (1995). A novel synthesis of methyl 3-benzofuranylacetate. Tetrahedron: Asymmetry, 6(8), 1831-1833. (Note: This reference is cited within reference[5] for a related synthesis).

  • Casale, J. F., & Hays, P. A. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal.

  • Lichitsky, B. V., et al. (2019). Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid. Mendeleev Communications, 29(5), 587-588.

  • Peruncheralathan, S., et al. (2005). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Tetrahedron Letters, 46(1), 153-155.

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

Sources

Exploratory

Whitepaper: Safety, Handling, and Synthetic Applicability of 5-Methoxy-3-Benzofuranacetic Acid Methyl Ester

Pharmacochemical Context & Bioisosteric Rationale As a Senior Application Scientist, evaluating a compound requires looking beyond its basic physical state and understanding its mechanistic utility in the broader landsca...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacochemical Context & Bioisosteric Rationale

As a Senior Application Scientist, evaluating a compound requires looking beyond its basic physical state and understanding its mechanistic utility in the broader landscape of drug discovery. 5-Methoxy-3-benzofuranacetic acid methyl ester (Methyl 2-(5-methoxybenzofuran-3-yl)acetate; CAS 118610-60-9) is a highly privileged synthetic intermediate.

In medicinal chemistry, the 5-methoxybenzofuran core is a well-documented bioisostere for the 5-methoxyindole nucleus—the structural foundation of neurotransmitters like serotonin (5-HT) and hormones like melatonin (). By replacing the indole nitrogen (an H-bond donor) with an oxygen atom (an H-bond acceptor), we alter the lipophilicity and hydrogen-bonding topography of the molecule. This subtle substitution critically modulates receptor affinity, allowing researchers to design highly selective Melatonin (MT1/MT2) receptor agonists or fine-tune Serotonergic (5-HT1A/5-HT2) signaling profiles ().

Bioisosterism Indole 5-Methoxyindole Core (H-Bond Donor NH) Benzofuran 5-Methoxybenzofuran Core (H-Bond Acceptor O) Indole->Benzofuran Bioisosteric Replacement (NH to O) Melatonin MT1 / MT2 Receptors (Melatonin Analogues) Benzofuran->Melatonin Target Affinity Serotonin 5-HT1A / 5-HT2 Receptors (Serotonergic Modulators) Benzofuran->Serotonin Target Affinity

Diagram illustrating the bioisosteric shift from indole to benzofuran and receptor targeting.

Physico-Chemical Profile

Quantitative tracking of the precursor is paramount for predicting phase behavior during extractions and couplings. Below is the structural and physical data summary for 5-methoxy-3-benzofuranacetic acid methyl ester:

PropertyValue
Chemical Name Methyl 2-(5-methoxybenzofuran-3-yl)acetate
CAS Registry Number 118610-60-9
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Topological Polar Surface Area (TPSA) 48.67 Ų
LogP (Predicted) ~2.16
SMILES String COC1=CC2=C(C=C1)OC=C2CC(=O)OC

E-E-A-T Driven Safety, Storage, and Handling Protocols

Every compound handling procedure must be treated as a self-validating system to ensure operator safety and molecular integrity. While CAS 118610-60-9 is not classified as highly volatile or acutely lethal, its status as a bioactive precursor dictates rigorous standard operating procedures (SOPs).

  • Storage Causality: The ester must be stored sealed in a dry environment at 2–8 °C (). Rationale: Esters are susceptible to slow ambient hydrolysis via atmospheric moisture. Lowering the kinetic energy of the system at 2–8 °C effectively arrests ambient nucleophilic attack, ensuring >98% purity over long-term storage.

  • Hazards: Treat as a standard GHS Skin Irritant (Category 2) and Eye Irritant (Category 2).

  • PPE & Engineering Controls: Manipulation must be performed inside a certified chemical fume hood. Wear nitrile gloves (minimum 0.11 mm thickness to resist non-polar organic residues), safety goggles, and a lab coat.

  • Emergency Response (Validation System): In case of dermal exposure, washing with copious amounts of water and soap serves as the immediate validation of decontamination, as the compound's LogP (2.16) indicates it will heavily partition into organic/lipid layers rather than aqueous streams without a surfactant.

Synthetic Workflow Integration

To unlock the bioisosteric potential of this ester, it is typically advanced through hydrolysis to the free acid (CAS 17249-70-6), followed by directed amidation.

SyntheticWorkflow Ester Methyl Ester (CAS 118610-60-9) Precursor Acid Free Acid (CAS 17249-70-6) Intermediate Ester->Acid LiOH Hydrolysis (Self-Validating: Clear Solution) Amide Amide Derivatives (MT1/MT2 Agonists) Acid->Amide HATU Amidation (Self-Validating: Precipitation)

Synthetic workflow transforming the methyl ester precursor into active amide derivatives.

Experimental Methodologies (Self-Validating Protocols)

Do not blindly execute steps; understand the mechanistic causality dictating the chemistry.

Protocol A: Base-Catalyzed Hydrolysis to Free Acid

Objective: Convert the methyl ester to 2-(5-Methoxybenzofuran-3-yl)acetic acid.

  • Preparation: Dissolve 1.0 equivalent of Methyl 2-(5-methoxybenzofuran-3-yl)acetate in Tetrahydrofuran (THF). Cool to 0 °C.

  • Reagent Addition: Add 2.0 equivalents of aqueous Lithium Hydroxide (LiOH·H₂O) dropwise.

  • Reaction Causality: Why LiOH over NaOH? The benzofuran core is electron-rich but can be sensitive to aggressive ring-opening in harsh, highly alkaline conditions. LiOH provides a milder, controlled nucleophilic hydroxide source. THF serves to solubilize the lipophilic ester, facilitating reaction at the biphasic boundary.

  • Self-Validation System: The reaction mixture will initially appear biphasic or cloudy. As the ester is consumed and the highly water-soluble lithium carboxylate salt is formed, the system visually transitions into a homogeneous clear solution.

  • Isolation: Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted organics. Acidify the aqueous layer with 1M HCl to pH 2.

  • Final Validation: The sudden protonation shifts the compound from a soluble lithium salt to a highly insoluble free acid, producing an immediate, thick white precipitate that can be collected via vacuum filtration.

Protocol B: Amidation via Active Ester Coupling

Objective: Couple the free acid to a primary amine (e.g., to synthesize melatonin-like MT1/MT2 agonists).

  • Preparation: Dissolve 1.0 eq of the free acid in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and 1.2 eq of HATU. Stir for 15 minutes.

  • Reaction Causality: Why HATU? HATU rapidly converts the carboxylic acid into an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. This prevents epimerization and forces the coupling of sterically hindered or deactivated amines without requiring harsh refluxing conditions that could degrade the benzofuran architecture. DIPEA acts as a non-nucleophilic proton sponge.

  • Self-Validation System: The addition of HATU typically triggers a visual shift to a pale-yellow hue, verifying the formation of the active HOAt ester.

  • Coupling & Isolation: Add 1.1 eq of the target amine and stir at room temperature for 4 hours. Pour the reaction into crushed ice-water. The hydrophilic DMF, DIPEA salts, and HATU byproducts rapidly dissolve in the water, while the highly hydrophobic benzofuran amide crashes out of solution as a precipitate, validating a successful coupling event.

References

  • Li, T.-Z., et al. "Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities." RSC Medicinal Chemistry 13.10 (2022): 1212-1224. URL:[Link]

  • Tomaszewski, Z., et al. "Benzofuran bioisosteres of hallucinogenic tryptamines." Journal of Medicinal Chemistry 35.11 (1992): 2061-2064. URL:[Link]

Protocols & Analytical Methods

Method

Mass Spectrometry of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester: An Application Note and Protocol

Introduction 3-Benzofuranacetic acid, 5-methoxy-, methyl ester (MF: C12H12O4, MW: 220.22 g/mol ) is a member of the benzofuran class of heterocyclic compounds. Benzofurans are prevalent in various natural products and se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Benzofuranacetic acid, 5-methoxy-, methyl ester (MF: C12H12O4, MW: 220.22 g/mol ) is a member of the benzofuran class of heterocyclic compounds. Benzofurans are prevalent in various natural products and serve as important scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The precise and reliable characterization of such molecules is paramount for quality control, metabolic studies, and pharmacokinetic analyses. Mass spectrometry, with its high sensitivity and specificity, stands as an indispensable tool for the structural elucidation and quantification of these compounds.

This document provides a comprehensive guide to the mass spectrometric analysis of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester. We will explore detailed protocols for both liquid chromatography-mass spectrometry (LC-MS) for separation and quantification within complex matrices, and direct infusion mass spectrometry for rapid screening. Furthermore, a proposed fragmentation pathway based on established principles of mass spectrometry will be presented to aid in structural confirmation.

Chemical Structure and Properties

  • IUPAC Name: methyl 2-(5-methoxy-1-benzofuran-3-yl)acetate

  • Molecular Formula: C12H12O4

  • Exact Mass: 220.0736 u

  • Structure:

    
    
    

Experimental Protocols

The choice between direct infusion and LC-MS analysis depends on the specific research question. Direct infusion offers high throughput for screening pure compounds, while LC-MS is essential for the analysis of complex mixtures and quantitative studies.

Sample Preparation

Proper sample preparation is critical to ensure high-quality data and prevent instrument contamination. The choice of method depends on the sample matrix.

  • For Pure Compounds or Standards:

    • Prepare a stock solution of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

    • For direct infusion, dilute the stock solution to a final concentration of 5-10 µg/mL using the mobile phase solvent system.[1]

    • For LC-MS analysis, dilute the stock solution to create calibration standards and quality control samples at the desired concentration range.

  • For Biological Matrices (e.g., Plasma, Urine): Protein precipitation is a straightforward and effective method for removing high-abundance proteins.[2]

    • To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

This method is suitable for rapid confirmation of the molecular weight of the synthesized compound.

  • Instrumentation: A quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Protocol:

    • Prepare the sample as described for pure compounds.

    • Set the mass spectrometer to operate in positive ion mode.

    • Infuse the sample solution into the ESI source at a constant flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a mass range of m/z 50-500.

  • Expected Observation: The primary ion observed should be the protonated molecule [M+H]+ at m/z 221.08. Depending on the solvent system, sodium [M+Na]+ (m/z 243.06) or potassium [M+K]+ (m/z 259.03) adducts may also be present.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantification and analysis in complex matrices due to its high selectivity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A starting point could be 5% B, increasing to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Parameters (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 221.1.

    • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Based on the proposed fragmentation, key transitions to monitor would be from the precursor ion to major fragment ions.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for the molecular ion and key fragment ions of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester.

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule [M+H]+C12H13O4+221.08
Loss of Methanol (-CH3OH)C11H9O3+189.06
Loss of the methoxycarbonylmethyl radical (•CH2COOCH3)C10H9O2+161.06
Loss of the methoxy group as a radical (•OCH3)C11H10O3+190.06
Loss of formaldehyde from the methoxy group (-CH2O)C11H9O3+189.06
Benzofuran core fragmentC8H5O+117.03

Experimental Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation pure_compound Pure Compound stock_solution 1 mg/mL Stock Solution pure_compound->stock_solution biological_matrix Biological Matrix precipitation Protein Precipitation biological_matrix->precipitation dilution Dilution stock_solution->dilution direct_infusion Direct Infusion ESI-MS dilution->direct_infusion lc_ms LC-MS/MS dilution->lc_ms supernatant Supernatant Collection precipitation->supernatant supernatant->lc_ms mw_confirmation Molecular Weight Confirmation direct_infusion->mw_confirmation quantification Quantification & Structural Elucidation lc_ms->quantification

Caption: Experimental workflow for the mass spectrometric analysis of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester.

Proposed Fragmentation Pathway

The fragmentation of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester under positive ion electrospray ionization is expected to proceed through several key pathways following initial protonation. The proton is likely to localize on the methoxy group, the ester carbonyl, or the furan oxygen.

  • Loss of Methanol: A common fragmentation pathway for methyl esters is the neutral loss of methanol (32 Da) from the protonated molecule, leading to the formation of a stable acylium ion.

  • Cleavage of the Acetic Acid Side Chain: Homolytic or heterolytic cleavage of the bond between the benzofuran ring and the acetic acid side chain can result in the formation of a stable benzofuranyl cation.

  • Fragmentations of the Methoxy Group: The methoxy substituent on the benzene ring can undergo fragmentation through the loss of a methyl radical (•CH3) or a neutral formaldehyde molecule (CH2O).

fragmentation_pathway M_H [M+H]+ m/z 221.08 loss_CH3OH Loss of CH3OH (-32 Da) M_H->loss_CH3OH loss_CH2COOCH3 Loss of •CH2COOCH3 (-73 Da) M_H->loss_CH2COOCH3 loss_OCH3 Loss of •OCH3 (-31 Da) M_H->loss_OCH3 ion_189 [C11H9O3]+ m/z 189.06 loss_CH3OH->ion_189 loss_CH2O Loss of CH2O (-30 Da) ion_189->loss_CH2O Rearrangement ion_161 [C10H9O2]+ m/z 161.06 loss_CH2COOCH3->ion_161 ion_117 [C8H5O]+ m/z 117.03 ion_161->ion_117 Further Fragmentation ion_190 [C11H10O3]+ m/z 190.06 loss_OCH3->ion_190 loss_CH2O->ion_161

Caption: Proposed fragmentation pathway for protonated 3-Benzofuranacetic acid, 5-methoxy-, methyl ester.

Conclusion

This application note provides a detailed framework for the mass spectrometric analysis of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester. The outlined protocols for direct infusion ESI-MS and LC-MS/MS offer robust methods for both qualitative and quantitative analysis. The proposed fragmentation pathway serves as a valuable reference for structural confirmation and for the development of selective MRM transitions in quantitative assays. These methodologies are broadly applicable to the analysis of other benzofuran derivatives and will be of significant utility to researchers in the fields of medicinal chemistry, drug metabolism, and natural product analysis.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]

  • Lopes, J. F., et al. (2019). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 144(15), 4477-4503. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Dionex. (2005, November 16). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. PubMed. Retrieved from [Link]

  • American Chemical Society. (2005, October 12). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. ACS Publications. Retrieved from [Link]

  • University of Washington. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]

  • University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Retrieved from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Shimadzu. (n.d.). Confirmation of Synthesis of Organic EL Materials Using Direct Infusion Mass Spectrometry. Retrieved from [Link]

  • Centro Ames. (n.d.). Analysis of volatile organic compounds by direct infusion mass spectrometry (dims). Retrieved from [Link]

Sources

Application

formulation of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester for experiments

An In-Depth Guide to the Formulation of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester for Pre-Clinical Research Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Formulation of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester for Pre-Clinical Research

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise formulation of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester. The protocols and principles outlined herein are designed to ensure experimental reproducibility, integrity, and safety. The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Proper preparation of this compound is the foundational step for generating reliable and validatable data in any subsequent biological evaluation.

Compound Profile and Physicochemical Characteristics

3-Benzofuranacetic acid, 5-methoxy-, methyl ester is a heterocyclic compound featuring a fused benzene and furan ring system. The methoxy group at the 5-position and the methyl ester of the acetic acid side chain at the 3-position significantly influence its chemical properties, such as polarity, solubility, and potential for metabolic transformation.[4] Understanding these characteristics is paramount for selecting an appropriate formulation strategy.

Table 1: Physicochemical Properties of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester

PropertyValueRationale & Implications for Formulation
Molecular Formula C₁₂H₁₂O₄Provides the basis for calculating molecular weight and molarity.
Molecular Weight 220.22 g/mol Essential for accurate weighing and preparation of solutions of known concentration.
Appearance Likely a white to off-white or pale yellow powder.[5]Visual inspection is a preliminary check for purity. Any significant deviation in color may indicate degradation or impurities.
Predicted Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, Acetonitrile, and Ethanol.The aromatic benzofuran core and ester functionality confer lipophilicity. An organic solvent is required for initial dissolution to create a stock solution.[6]
Predicted pKa Not applicable (Ester)As a neutral ester, its solubility is not significantly affected by pH within typical biological ranges.
Predicted LogP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting good potential for membrane permeability but requiring a non-aqueous solvent for stock preparation.

Critical Safety and Handling Protocols

While a specific safety data sheet for this exact compound is not available, data from structurally related benzofuran derivatives necessitate stringent safety precautions.[1][7] These compounds can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid compound and concentrated stock solutions should be performed inside a certified chemical fume hood to prevent inhalation.[7]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place, protected from light and air to prevent degradation.[9]

  • Spill & Waste Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it into a suitable disposal container.[7] Dispose of all chemical waste in accordance with local and institutional regulations.

Formulation Principles: The Causality of Solvent Selection

The primary goal of formulation is to dissolve the compound completely and maintain its stability while ensuring compatibility with the downstream experimental system. The choice of solvent is the most critical decision in this process.

  • Primary Stock Solution: A high-concentration primary stock solution, typically in the 10-50 mM range, is prepared in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for compounds of this type due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays.[6]

  • Intermediate and Working Solutions: Working solutions for biological experiments are prepared by serially diluting the primary stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.

Table 2: Comparison of Solvents for Primary Stock Solution

SolventAdvantagesDisadvantagesBest For
DMSO Excellent solubilizing power for most organic compounds. High boiling point reduces evaporation.Can be cytotoxic at concentrations >0.5%. May interfere with some assays. Can be difficult to remove.Most in vitro screening applications.
Ethanol (100%) Less toxic than DMSO. Volatile and easily removed.May not be a strong enough solvent for all compounds. Can have biological effects.Assays where DMSO is known to interfere.
Acetonitrile Good solvent for moderately polar compounds. Common mobile phase in HPLC, simplifying QC analysis.[10]More toxic than DMSO or Ethanol. High volatility requires careful handling.Analytical standard preparation.
DMF Strong solubilizing power, similar to DMSO.Higher toxicity than DMSO. Less common in biological labs.Difficult-to-dissolve compounds when DMSO fails.

Standard Operating Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of 500 µL of a 10 mM stock solution in DMSO.

Materials:

  • 3-Benzofuranacetic acid, 5-methoxy-, methyl ester (MW: 220.22 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • 1.5 mL sterile microcentrifuge tube

  • Calibrated micropipettes (P1000, P200)

Step-by-Step Methodology:

  • Calculation: Determine the mass of the compound required.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.0005 L × 220.22 g/mol × 1000 mg/g = 1.10 mg

  • Weighing: Tare a clean, empty 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh 1.10 mg of the compound directly into the tube.

  • Solubilization: Add 500 µL of anhydrous DMSO to the tube using a calibrated micropipette.

  • Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.[10]

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Labeling & Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials. Store at -20°C for short-to-medium term storage or -80°C for long-term storage.

G cluster_prep Preparation cluster_process Processing cluster_final Finalization calc 1. Calculate Mass (1.10 mg for 500µL of 10mM) weigh 2. Weigh Compound into microcentrifuge tube calc->weigh add_dmso 3. Add 500µL DMSO weigh->add_dmso mix 4. Vortex / Sonicate until fully dissolved add_dmso->mix inspect 5. Visually Inspect for clarity mix->inspect label_store 6. Label and Store at -20°C or -80°C inspect->label_store

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol: Preparation of Working Solutions for In Vitro Assays

This protocol details the preparation of a 10 µM working solution in a final volume of 1 mL of cell culture medium.

Materials:

  • 10 mM Primary Stock Solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Step-by-Step Methodology:

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare a 1 mM intermediate stock.

    • Pipette 10 µL of the 10 mM primary stock into a new sterile tube.

    • Add 90 µL of sterile DMSO.

    • Vortex to mix. This yields a 1 mM solution (100x the final concentration).

  • Final Working Solution:

    • Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.

    • Add 10 µL of the 1 mM intermediate stock solution to the medium.

    • Vortex gently to mix thoroughly.

  • Final Concentration Check:

    • This results in a 10 µM working solution.

    • The final DMSO concentration is 1% from the intermediate step, which is then diluted 1:100, resulting in a final assay concentration of 0.1% DMSO . This is a generally accepted non-toxic level for most cell lines.[6]

G stock 10 mM Primary Stock (in 100% DMSO) intermediate 1 mM Intermediate Stock (in 100% DMSO) stock->intermediate  1:10 Dilution (10µL Stock + 90µL DMSO) working 10 µM Working Solution (in Medium + 0.1% DMSO) intermediate->working  1:100 Dilution (10µL Intermediate + 990µL Medium)

Caption: Serial dilution workflow from primary stock to final working solution.

Quality Control and Verification

To ensure the trustworthiness of experimental results, the concentration and purity of the prepared stock solution should be verified. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this purpose.[10][11]

Table 3: Representative HPLC-UV Protocol for Analysis

ParameterConditionRationale
System Standard HPLC with UV DetectorWidely available and suitable for aromatic compounds.[10]
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately non-polar compounds.[11]
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape for many organic molecules.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient Start at 40% B, ramp to 95% B over 10 minA gradient ensures elution of the compound and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.[10]
UV Detection 254 nm and 280 nmBenzofuran systems typically show strong absorbance at these wavelengths.[10]
Injection Volume 10 µLStandard volume for analytical injections.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

A freshly prepared dilution of the stock solution should be analyzed to confirm the presence of a single major peak at the expected retention time and to quantify its concentration against a standard curve if absolute quantification is required.[12]

Stability and Storage Recommendations

  • Solid Compound: Store at 2-8°C for short-term and -20°C for long-term, protected from light and moisture.[7]

  • DMSO Stock Solution: Aliquot the primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store at -20°C for up to 3-6 months or at -80°C for over a year.

  • Aqueous Working Solutions: These solutions are the least stable. They should be prepared fresh for each experiment and should not be stored.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates in working solution. Final concentration is above the solubility limit in the aqueous medium.Decrease the final concentration. Increase the final DMSO percentage slightly (up to 0.5%) if the assay allows.
Inconsistent biological activity. Compound degradation due to improper storage or repeated freeze-thaw cycles.Use a fresh aliquot of the stock solution. Prepare new stock solution and verify with QC.
No biological activity observed. Incorrect weighing or dilution. Compound degradation.Prepare a fresh stock solution, carefully verifying all calculations and measurements. Run a QC check (e.g., HPLC) on the stock.
High background in control wells (vehicle only). DMSO concentration is too high, causing cytotoxicity.Ensure the final DMSO concentration is at an acceptable level for your cell line (typically ≤0.5%). Run a DMSO toxicity curve.

References

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065.
  • ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • Stefańska, J., Szymański, P., Bielenica, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65. [Link]

  • Tsukamoto, Y., Santa, T., Saimaru, H., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802-8. [Link]

  • Taylor & Francis Online. (2018, May 16). Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • Organic Syntheses. 1-Naphthoic acid, ethyl ester. [Link]

  • SpectraBase. 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid. [Link]

  • PubMed. (2020, January 15). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. [Link]

  • PubChemLite. 3-benzofurancarboxylic acid, 5-methoxy-2-((thioureido)methyl)-, ethyl ester, hydrobromide. [Link]

  • RSC Publishing. (2016). Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells. [Link]

  • ResearchGate. (2026, February 28). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. [Link]

  • A Research Article. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. [Link]

  • MDPI. (2022, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

Sources

Method

analytical standards for 3-Benzofuranacetic acid, 5-methoxy-, methyl ester

An In-Depth Guide to the Analytical Characterization of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester Introduction: The Context and Criticality of Analytical Standards The benzofuran scaffold is a privileged heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester

Introduction: The Context and Criticality of Analytical Standards

The benzofuran scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiarrhythmic properties.[1] The specific molecule, 3-Benzofuranacetic acid, 5-methoxy-, methyl ester, represents a compound of interest for researchers and drug development professionals. Establishing robust analytical standards for such molecules is not merely a procedural step; it is the bedrock of reliable and reproducible research, ensuring the quality, safety, and efficacy of potential therapeutic agents.[2][3]

This guide provides a comprehensive framework for the analytical characterization of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester. Recognizing that a single, universally validated monograph for this specific entity may not be publicly available, we will apply established principles and methodologies from analogous benzofuran structures to create a self-validating system of protocols.[4][5] This document is designed to empower researchers to develop and validate their own analytical methods, a critical skill in the dynamic landscape of drug discovery.

Part 1: Reference Standard: The Source of Truth

The integrity of all analytical work hinges on the quality of the reference standard.[3] This primary material must be of the highest possible purity and thoroughly characterized, as it will serve as the benchmark against which all subsequent batches of the compound are measured.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource/Method
Chemical Name 3-Benzofuranacetic acid, 5-methoxy-, methyl esterIUPAC Nomenclature
Molecular Formula C₁₂H₁₂O₄Calculated
Molecular Weight 220.22 g/mol Calculated
Canonical SMILES COC1=CC2=C(C=C1)OC(=C2CC(=O)OC)C
Appearance White to off-white solid (Predicted)Based on similar compounds
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform)Based on structure
Handling and Storage Protocols

To maintain the integrity of the reference standard, strict handling and storage procedures are necessary.

  • Storage: The compound should be stored in a tightly sealed, clearly labeled container at 2-8°C, protected from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Solution Preparation: Prepare solutions fresh daily. If storage is necessary, solutions should be kept at 2-8°C and protected from light for a validated period.

Part 2: Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and quantitative analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.[4]

Rationale for Method Development

The primary objective is to develop a stability-indicating HPLC method capable of separating the main peak (the active pharmaceutical ingredient, or API) from any process-related impurities and potential degradation products. A reversed-phase C18 column is a logical starting point for a molecule of this polarity.[4] UV detection is appropriate as the benzofuran ring system is a strong chromophore.

Protocol: Reversed-Phase HPLC Method Development

This protocol outlines the steps to develop and validate a robust analytical method.

  • Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column Selection: Start with a C18 column (e.g., Agilent ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase Preparation:

    • Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. (Note: Formic acid is preferred for MS compatibility).[6]

    • Phase B: Acetonitrile.

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: Scan from 200-400 nm with a PDA detector to determine the wavelength of maximum absorbance (λmax). Set a single wavelength (e.g., 254 nm) for initial runs.

    • Gradient: 10% to 90% B over 20 minutes.

  • Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve optimal separation (resolution > 2) for all peaks and a reasonable run time.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare a working solution at approximately 0.1 mg/mL for analysis.

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical flow from initial method development to full validation according to ICH guidelines.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2R1) Dev_Start Define Analytical Target Profile Scouting Screen Columns & Mobile Phases Dev_Start->Scouting Optimization Optimize Gradient, Flow Rate, Temp Scouting->Optimization SystemSuitability Define System Suitability Criteria Optimization->SystemSuitability Specificity Specificity/ Forced Degradation Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Vary Parameters) LOD_LOQ->Robustness FinalMethod Final Validated Analytical Method Robustness->FinalMethod SystemSuitability->Specificity

Caption: Workflow for HPLC method development and validation.

Quantitative Data Summary for Validation

The developed method must be validated to ensure it is fit for its intended purpose.[3]

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity Peak purity index > 0.999; baseline resolution between API and impurities.Ensures the signal is only from the compound of interest.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and response.
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the test results to the true value.
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Demonstrates the method's consistency.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be accurately quantified.
Robustness No significant change in results with small, deliberate variations.Shows the method's reliability under normal usage variations.

Part 3: Structural Identification and Confirmation

A complete analytical profile requires orthogonal techniques to confirm the molecule's identity and structure unambiguously.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. It provides both retention time information and a mass spectrum, which serves as a molecular fingerprint.[7][8] For the target methyl ester, which should have sufficient volatility, this is an excellent confirmatory technique.

Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a Mass Selective Detector (e.g., a quadrupole).

  • Column: A low-polarity capillary column, such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a volatile solvent like Ethyl Acetate or Dichloromethane.

  • Expected Data: The primary result will be a mass spectrum. Look for the molecular ion peak (M⁺) at m/z = 220.22. Analyze the fragmentation pattern to confirm structural motifs (e.g., loss of the methoxy group, loss of the methyl ester group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the definitive technique for structural elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of its constitution and connectivity.[1][5]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended): Acquire 2D spectra like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

  • Data Interpretation (Predicted Signals for C₁₂H₁₂O₄):

    • ¹H NMR: Expect signals corresponding to aromatic protons on the benzofuran ring, a singlet for the CH₂ group of the acetic acid moiety, a singlet for the OCH₃ (methoxy) group, and a singlet for the OCH₃ (methyl ester) group.

    • ¹³C NMR: Expect 12 distinct carbon signals, including those for the carbonyl carbons (ester), aromatic carbons, and the aliphatic carbons of the methoxy and acetic acid groups.

Integrated Approach to Characterization

No single technique is sufficient. A robust analytical standard requires the convergence of data from multiple orthogonal methods.

Integrated_Analysis center_node 3-Benzofuranacetic acid, 5-methoxy-, methyl ester (Reference Standard) HPLC Purity & Assay (>99.5%) center_node->HPLC HPLC-UV GCMS Identity & Mol. Weight (m/z = 220) center_node->GCMS GC-MS NMR Unambiguous Structure (¹H, ¹³C) center_node->NMR NMR FTIR Functional Groups (C=O, C-O-C) center_node->FTIR FTIR EA Elemental Composition (%C, %H, %O) center_node->EA Elemental Analysis

Caption: Integrated analytical techniques for full characterization.

Conclusion

The protocols and frameworks detailed in this guide provide a robust pathway for establishing comprehensive . By integrating chromatographic purity analysis with spectroscopic identity confirmation, researchers and drug development professionals can ensure the quality and integrity of their material. This adherence to rigorous scientific principles is essential for generating reliable data, accelerating development timelines, and ultimately contributing to the advancement of therapeutic innovation.[9]

References

  • American Psychological Association. (2022, July 15). Basic principles of reference list entries. APA Style. [Link]

  • Enago Academy. (n.d.). How to Write References in a Research Article: A Complete Guide. [Link]

  • Purdue University Global. (n.d.). Reference List Checklist. Purdue University Global Academic Success Center. [Link]

  • American Psychological Association. (2025, October 15). Elements of reference list entries. APA Style. [Link]

  • Editage Insights. (2016, September 20). What does a comprehensive citation list include?[Link]

  • Technical Writer HQ. (2024, March 30). Best Practices for Presenting Data in Technical Documents: From Text to Visuals. [Link]

  • SpectraBase. (n.d.). 5-Methoxy-3-(4-trifluoromethyl-benzoylamino)-benzofuran-2-carboxylic acid methyl ester. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065.
  • PubMed. (2012, November 15). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. [Link]

  • World Health Organization (WHO). (n.d.). Recommended format for a 'research protocol'. [Link]

  • Straive. (2023, March 1). Promoting Best Practices for Research Integrity. [Link]

  • Patel, K. M., Patel, U. R., Parmar, P. A., & Patel, A. D. (2016). Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities. Journal of Chemical and Pharmaceutical Research, 8(7), 435-444.
  • HighRes Labs. (2026, February 25). Integrity in Every Analysis: The Science Behind HighRes Labs. WordPress.com. [Link]

  • Dubois, M. (2026, February 24). What can be done to ensure scientific integrity? Polytechnique Insights. [Link]

  • PubChemLite. (n.d.). 3-benzofurancarboxylic acid, 5-methoxy-2-((thioureido)methyl)-, ethyl ester, hydrobromide. [Link]

  • SpectraBase. (n.d.). BENZOFURAN, 3-/6-METHOXY-M-TOLYL/- 5-METHYL-. [Link]

  • Elsevier. (2024, August 13). Ten essential tips to ensure the integrity of your research. [Link]

  • DeRuiter, J., & Noggle, F. T. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 3-9.
  • Prezent. (2023, September 24). Data Presentation: A Comprehensive Guide. [Link]

  • Bement, C. L., et al. (2017). Scientific Integrity Principles and Best Practices: Recommendations from a Scientific Integrity Consortium. Toxicological Sciences, 160(1), 4–14.
  • Lurie, I. S. (1992). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Criminological and Forensic Sciences, 42(4), 347-353.
  • Rho. (2012, October 3). Four Tips for Successful Clinical Study Protocol Development. RhoWorld. [Link]

  • Gama CRO. (2024, June 24). Best Practıces ın Developıng a Clınıcal Research Protocol. [Link]

  • SpectraBase. (n.d.). 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid. [Link]

  • MMS Holdings. (2024, August 20). Best Practices for Writing Clinical Study Protocols. [Link]

  • Clinical Leader. (n.d.). Comprehensive Guide to Clinical Trial Protocol Design & Development. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester on Newcrom R1 HPLC column. [Link]

  • Express Analytics. (2025, September 12). Data Visualization Best Practices: A Comprehensive Guide. [Link]

  • Damco Solutions. (2025, July 29). Data Visualization Best Practices: The Analyst's Playbook. [Link]

  • Teamhub.com. (2024, January 25). 7 Effective Visualization Techniques to Enhance Your Data Analysis. [Link]

  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
  • Supporting Information. (n.d.). Fluorination of 2-substituted benzo[b]furans with Selectfluor. [Link]

  • Google Patents. (n.d.). WO2014071596A1 - Preparation method for 3-(α-methoxy) methylenebenzofuran-2(3h)-ketone.
  • PubMed. (2024, September 18). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. [Link]

  • MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

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Technical Notes & Optimization

Troubleshooting

resolving solubility issues of 5-methoxy-3-benzofuranacetic acid methyl ester

Technical Support Center: Resolving Solubility Issues of 5-Methoxy-3-Benzofuranacetic Acid Methyl Ester Welcome to the Technical Support and Troubleshooting Guide. As a Senior Application Scientist, I frequently work wit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues of 5-Methoxy-3-Benzofuranacetic Acid Methyl Ester

Welcome to the Technical Support and Troubleshooting Guide. As a Senior Application Scientist, I frequently work with drug development professionals facing formulation bottlenecks with highly lipophilic building blocks. Below is a causality-driven, field-tested guide to mastering the solubilization of 5-methoxy-3-benzofuranacetic acid methyl ester across in vitro and in vivo workflows.

Part 1: Physicochemical Profiling & The Causality of Insolubility

To effectively resolve a solubility issue, we must first analyze the thermodynamic constraints of the test article.

5-methoxy-3-benzofuranacetic acid methyl ester features a flat, bicyclic benzofuran core. Planar ring structures pack tightly via π-π stacking interactions in their crystalline solid state, yielding high crystal lattice energy and resulting in exceptionally poor aqueous solubility (often < 0.1 mg/mL)[1]. The hydrophobic nature of the benzofuran ring dictates moderate solubility in organic solvents but severe limitations in aqueous buffers[2].

Critical Scientific Caveat (Ester Integrity): Because this compound is a methyl ester, attempting to force it into solution by raising the buffer pH—a common technique for acidic drugs—is a fundamental error. While alkaline conditions (pH > 8) would dissolve the corresponding free acid via deprotonation, exposing this methyl ester to hydroxide ions triggers rapid base-catalyzed saponification. The compound will appear to dissolve, but you will actually be testing the degraded free acid in your assays, permanently skewing your structure-activity relationship (SAR) data.

Part 2: In Vitro Assays & Overcoming Solvent Shock

Q1: Why does my compound immediately precipitate ("crash out") when I dilute my DMSO stock into a biological assay buffer?

Causality: This is driven by "solvent shock." When a concentrated DMSO stock of a highly lipophilic ester is introduced directly into a purely aqueous environment, the rapid shift in dielectric constant violently strips the solvation shell around the benzofuran core. To minimize thermodynamic instability and reduce contact with water, the lipophilic molecules immediately aggregate and crystallize. Resolution: You must build an "Intermediate Dilution" bridge to ease the thermodynamic transition and encapsulate the compound in micelles before it hits the bulk water phase.

G A 100% DMSO Stock (10-50 mM) B Intermediate Dilution (Add Tween 80 / Solutol) A->B Prevents solvent shock C Aqueous Assay Buffer (Add dropwise with vortexing) B->C D Visual / DLS Check (Precipitation Detected?) C->D E Proceed to Assay (<1% Final DMSO) D->E No Precipitation F Add Carrier Protein (e.g., 4% BSA) D->F Yes Precipitation F->C Reformulate

Workflow for avoiding DMSO crash-out during aqueous dilution of lipophilic esters.

Self-Validating Protocol 1: Step-by-Step Intermediate Dilution

  • Stock Preparation: Dissolve the solid powder in 100% anhydrous DMSO to yield a 10 mM stock. Self-Validation Step: Run an aliquot via LC-MS to confirm the methyl ester remains intact.

  • Intermediate Phase: Create a working solution by mixing 1 part DMSO stock with 9 parts of a non-ionic surfactant (e.g., 10% Tween 80 or Solutol HS-15). This coats the hydrophobic rings in micelles[3].

  • Assay Dilution: Add the intermediate solution dropwise into your final aqueous buffer while vortexing vigorously.

  • Validation Check: Highly lipophilic compounds can form micro-aggregates that look clear to the naked eye but ruin assay kinetics. Always run Dynamic Light Scattering (DLS) to confirm the solution is free of colloidal aggregates.

Q2: My cellular permeability assay (e.g., Caco-2) restricts DMSO to 1%. How do I maintain solubility without cellular toxicity?

Resolution: When co-solvents exceed cellular toxicity limits, leverage carrier proteins. Adding 1% to 5% DMSO to the apical side, coupled with 4% Bovine Serum Albumin (BSA) on the basolateral side, binds the hydrophobic domains, significantly reduces non-specific plastic adsorption, and keeps the compound soluble without lethal organic solvent concentrations[4].

Part 3: Preclinical In Vivo Formulation

Q3: We are moving to rodent PK/PD studies. Aqueous suspensions yield erratic data. What is the most reliable strategy for oral (PO) dosing of this ester?

Causality: For heavily lipophilic, low-solubility compounds (BCS Class II/IV), oral absorption is dissolution-rate limited[3]. The hydrophobic benzofuran ring resists wetting by gastrointestinal fluids. Resolution: Implement a Lipid-Based Drug Delivery (LBDD) approach using a Self-Nanoemulsifying Drug Delivery System (SNEDDS). By pre-dissolving the ester in an anhydrous isotropic mixture of oil, surfactant, and co-surfactant, you bypass the GI dissolution step entirely[5]. Upon contact with stomach fluids, it spontaneously forms a thermodynamically stable nanoemulsion[5].

FormulationTree Start Select Preclinical Dosing Route IV Intravenous (IV) Start->IV PO Oral (PO) Start->PO Cosolvent Co-Solvent Mixture (e.g., 10% DMSO / 40% PEG400) IV->Cosolvent High systemic tolerance Liposome Cyclodextrin Complexation (e.g., HP-β-CD) IV->Liposome Best if PEG400 causes hemolysis PO->Cosolvent Early PK screening only SNEDDS Lipid-Based SNEDDS (Oil + Surfactants) PO->SNEDDS Solves GI wetting issues

Formulation decision matrix for preclinical in vivo dosing of lipophilic benzofurans.

Data Presentation: Excipient Selection Profile for Benzofuran Esters

Excipient / CarrierSolubilization MechanismRecommended RangeCritical Caveats for Esters
DMSO Solvates planar rings; breaks solid lattice[1]< 5% (In vitro) < 10% (In vivo)Highly hygroscopic; absorbed atmospheric water causes delayed drug crash-out.
Solutol HS-15 Superior micellar encapsulation[3]5 - 15% (v/v)Better biocompatibility than Tween 80; requires pre-warming (30°C) to liquefy.
HP-β-CD Hydrophobic cavity inclusion[6]10 - 20% (w/v)Must verify via NMR that the bulky methyl ester sterically fits inside the cyclodextrin cone.
BSA Non-specific protein binding[4]1 - 4% (w/v)Masks free-drug concentration; you must calculate the unbound fraction (fu) for accurate kinetics.

Self-Validating Protocol 2: Basic SNEDDS Compounding

  • Excipient Blending: Combine your oil phase (e.g., Labrafac PG), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol HP) in a 2:4:4 ratio[3]. Self-Validation Step: Disperse 100 µL of the blank mix into 10 mL of 37°C water. It must spontaneously form a clear/translucent nanoemulsion.

  • API Incorporation: Add the 5-methoxy-3-benzofuranacetic acid methyl ester to the anhydrous lipid preconcentrate. Vortex and sonicate at 30°C until visually homogeneous.

  • Thermodynamic Stability Check: Store the loaded SNEDDS at 4°C for 24 hours. Analyze under a polarized light microscope; if crystalline birefringence is observed, the drug loading percentage exceeds the system's capacity and must be reduced.

References

  • Source: patents.google.
  • Solubility Enhancement of Poorly Water-Soluble Drugs through Self-Nano Emulsifying Drug Delivery System Source: ijprajournal.com URL:[Link]

  • Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 Source: researchgate.net URL: [Link]

  • Solubilization techniques used for poorly water-soluble drugs Source: ncbi.nlm.nih.gov (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up 5-Methoxy-3-Benzofuranacetic Acid Methyl Ester Production

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-methoxy-3-benzofuranacetic acid methyl ester. We will address comm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-methoxy-3-benzofuranacetic acid methyl ester. We will address common challenges, offer troubleshooting solutions, and present optimized protocols to ensure a robust and scalable process. The core of this synthesis often relies on the construction of the benzofuran ring system, a common motif in pharmacologically active compounds, followed by esterification.[1] A prevalent and scalable method to achieve the key intermediate, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, is through the Perkin rearrangement of a substituted coumarin.[2][3] This guide will focus on troubleshooting this critical step and the subsequent esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 5-methoxy-3-benzofuranacetic acid methyl ester?

A1: A widely adopted and scalable route involves a two-stage process. The first stage is the synthesis of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid via a Perkin rearrangement of 6-methoxy-4-bromomethylcoumarin using a strong base like sodium hydroxide.[2][4] The second stage is a standard Fischer esterification of the resulting carboxylic acid with methanol under acidic catalysis to yield the final methyl ester product.

Q2: Why is the Perkin rearrangement preferred for constructing the benzofuran ring in this case?

A2: The Perkin rearrangement of 3-halocoumarins is a robust method for generating benzofuran-2-carboxylic acid derivatives.[3] It involves a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.[4] This method is often high-yielding and utilizes readily available starting materials, making it suitable for larger-scale production.

Q3: What are the critical parameters to control during the scale-up of the Perkin rearrangement?

A3: The most critical parameters are temperature control, efficient mixing, and the rate of reagent addition. The initial ring-opening of the coumarin can be exothermic, and poor heat dissipation on a larger scale can lead to side reactions and impurity formation. Efficient agitation is necessary to ensure homogenous mixing of the base and the substrate, especially in multiphasic systems.

Q4: My HPLC analysis shows multiple impurities after the reaction. What are the likely side-products?

A4: Common impurities include unreacted starting material (6-methoxy-4-bromomethylcoumarin), the uncyclized intermediate ((E)-3-(2-hydroxy-5-methoxyphenyl)-2-(bromomethyl)acrylic acid), and potentially products from over-alkylation or degradation if the reaction temperature is too high or the reaction time is excessively long.[5]

Q5: Is column chromatography a viable purification method at a larger scale for this compound?

A5: While column chromatography is effective at the lab scale, it is often not economically viable or practical for large-scale production.[6] The preferred method for purifying the final product or the intermediate carboxylic acid at scale is recrystallization. Developing a robust recrystallization protocol with an appropriate solvent system is a key aspect of process development.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion of the Starting Coumarin
  • Symptom: TLC or HPLC analysis shows a significant amount of unreacted 6-methoxy-4-bromomethylcoumarin after the specified reaction time.

  • Potential Causes:

    • Insufficient Base: The base (e.g., NaOH) is consumed during the reaction. An inadequate amount will result in an incomplete reaction. On a large scale, weighing errors or using a lower concentration base can be a factor.

    • Low Reaction Temperature: The Perkin rearrangement requires a certain activation energy.[3] If the reaction temperature is too low, the rate of reaction will be significantly slower.

    • Poor Mixing: In a large reactor, inefficient agitation can lead to poor contact between the reactants, especially if the reaction mixture is not homogenous. This creates "dead zones" where the reaction does not proceed.

  • Corrective Actions:

    • Verify Base Stoichiometry: Ensure at least two equivalents of base are used: one for the hydrolysis of the lactone and one to drive the cyclization. For scale-up, it is advisable to use a slight excess (e.g., 2.1-2.2 equivalents).

    • Optimize Temperature: The reaction is typically run at reflux.[2] Ensure your heating mantle or reactor jacket can maintain a consistent reflux temperature. Monitor the internal temperature of the reactor.

    • Improve Agitation: Use an appropriate impeller and agitation speed for your reactor volume to ensure the mixture is well-suspended and homogenous.

Problem 2: Formation of a Significant Amount of Uncyclized Intermediate
  • Symptom: A major impurity is detected by HPLC, which is later identified as the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.

  • Potential Causes:

    • Suboptimal Solvent Choice: The solvent plays a crucial role in the cyclization step. A solvent that does not adequately solubilize the intermediate phenoxide can slow down the intramolecular nucleophilic attack.

    • Insufficient Reaction Time or Temperature: The cyclization step is often the slower part of the two-stage rearrangement process and may require prolonged heating to go to completion.[3]

  • Corrective Actions:

    • Solvent System: While aqueous NaOH is common, using a co-solvent like ethanol can improve the solubility of organic intermediates and facilitate a smoother reaction.[4]

    • Reaction Monitoring: Do not rely on a fixed reaction time, especially during scale-up. Monitor the reaction progress by TLC or HPLC every 1-2 hours. Continue heating until the intermediate is no longer observed.

Problem 3: Product Loss and Emulsion during Workup
  • Symptom: During the acidic workup and extraction with an organic solvent, a stable emulsion forms, making phase separation difficult and leading to significant product loss.

  • Potential Causes:

    • Rapid pH Change: Rapid neutralization of a large volume of a basic aqueous solution can lead to the formation of fine precipitates that stabilize emulsions.

    • High Agitation Speed: Overly vigorous mixing during extraction can contribute to emulsion formation.

  • Corrective Actions:

    • Controlled Acidification: Cool the reaction mixture in an ice bath and add the acid (e.g., HCl) slowly with moderate stirring. This allows for better temperature control and slower precipitation of the product.

    • Brine Wash: After extraction, wash the combined organic layers with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions.

    • Consider a Different Extraction Solvent: If emulsions persist, switching to a more non-polar solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate might be beneficial.

Problem 4: Low Yield in the Final Esterification Step
  • Symptom: After refluxing the carboxylic acid in methanol with an acid catalyst, a significant amount of starting acid remains.

  • Potential Causes:

    • Reaction Equilibrium: Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the carboxylic acid.

    • Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid) is crucial for the reaction rate.

  • Corrective Actions:

    • Water Removal: On a lab scale, using a Dean-Stark trap can remove water azeotropically if a co-solvent like toluene is used. On a larger scale, using a large excess of methanol can shift the equilibrium towards the product.

    • Catalyst Amount: Use a catalytic amount of a strong acid like concentrated H₂SO₄ (typically 1-5 mol%).

    • Alternative Esterification Methods: For a more robust reaction, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[7][8] This is a non-reversible reaction that typically gives higher yields.

Optimized Experimental Protocols
Protocol 1: Synthesis of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid

This protocol is adapted from the general procedure for Perkin rearrangement of halocoumarins.[2][4]

  • Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 6-methoxy-4-bromomethylcoumarin (1.0 eq).

  • Reagent Addition: Add a 2M solution of sodium hydroxide in water (2.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete in 2-4 hours when the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add 6M hydrochloric acid until the pH of the solution is ~1-2. A precipitate will form.

    • Stir the slurry for 30 minutes at 0-5 °C.

    • Filter the solid product, wash with cold water until the filtrate is neutral, and then dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 5-methoxy-3-benzofuranacetic acid methyl ester
  • Setup: To a clean, dry reactor, add 2-(5-methoxy-1-benzofuran-3-yl)acetic acid (1.0 eq) and methanol (10 volumes).

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by about 70% under reduced pressure.

    • Add water and extract the product with ethyl acetate (3 x 5 volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or an isopropanol/hexane mixture.

Data Presentation

Table 1: Troubleshooting Guide Summary

SymptomPotential CauseKey Corrective Action
Low Yield (Perkin) Insufficient base, low temperatureVerify stoichiometry (2.2 eq base), ensure consistent reflux
High Intermediate Level Suboptimal solvent, insufficient timeUse ethanol/water co-solvent, monitor reaction to completion
Workup Emulsion Rapid pH changeSlow, controlled acidification at 0-5 °C; use brine wash
Low Yield (Esterification) Reaction equilibrium (presence of water)Use excess methanol or convert acid to acid chloride first
Process Visualization

Diagram 1: Overall Synthesis Workflow

G cluster_0 Stage 1: Perkin Rearrangement cluster_1 Stage 2: Esterification Coumarin 6-Methoxy-4-bromomethylcoumarin Reaction1 NaOH, H2O Reflux (100-105°C) Coumarin->Reaction1 Workup1 Acidic Workup (HCl) Precipitation Reaction1->Workup1 Acid Crude 2-(5-methoxy-1-benzofuran-3-yl)acetic acid Workup1->Acid Purification1 Recrystallization (Ethanol/Water) Acid->Purification1 PureAcid Pure Carboxylic Acid Purification1->PureAcid Reaction2 Methanol, H2SO4 Reflux (65°C) PureAcid->Reaction2 Workup2 Extraction & Wash Reaction2->Workup2 Ester Crude Methyl Ester Workup2->Ester Purification2 Recrystallization (Methanol or IPA/Hexane) Ester->Purification2 FinalProduct 5-Methoxy-3-benzofuranacetic acid methyl ester Purification2->FinalProduct G Start Low Yield in Perkin Reaction CheckSM HPLC shows mostly starting material? Start->CheckSM CheckIntermediate HPLC shows significant uncyclized intermediate? Start->CheckIntermediate CheckWorkup Reaction appears complete but isolated yield is low? Start->CheckWorkup VerifyBase Verify Base (>2.1 eq)? CheckSM->VerifyBase Yes CheckTime Reaction time sufficient? CheckIntermediate->CheckTime Yes CheckEmulsion Emulsion during extraction? CheckWorkup->CheckEmulsion Yes CheckTemp Verify Temperature (refluxing)? VerifyBase->CheckTemp Yes AddBase AddBase VerifyBase->AddBase No CheckMixing Is mixing efficient? CheckTemp->CheckMixing Yes IncreaseHeat IncreaseHeat CheckTemp->IncreaseHeat No ReRun ReRun AddBase->ReRun Add more base & continue reaction ReRun3 ReRun3 CheckMixing->ReRun3 Consider other issues IncreaseStirring IncreaseStirring CheckMixing->IncreaseStirring No ReRun2 ReRun2 IncreaseHeat->ReRun2 Increase heating ReRun4 ReRun4 IncreaseStirring->ReRun4 Increase agitation speed CheckSolvent Is solvent system optimal? CheckTime->CheckSolvent No ExtendReaction ExtendReaction CheckTime->ExtendReaction Continue reflux & monitor ExtendReaction2 ExtendReaction2 CheckSolvent->ExtendReaction2 Extend reaction time ChangeSolvent ChangeSolvent CheckSolvent->ChangeSolvent No ReRun5 ReRun5 ChangeSolvent->ReRun5 Consider EtOH/H2O co-solvent FixWorkup Improve workup: slow acidification, brine wash CheckEmulsion->FixWorkup Yes

Caption: Decision tree for diagnosing low yield in the Perkin stage.

References
  • This citation is intentionally left blank as no direct source was used for this specific st
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  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

  • Singh, P., & Kaur, J. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

  • ResearchGate. (n.d.). Synthetic route for 2-(5-methoxy-1-benzofuran-3-yl). [Link]

  • Bowden, K., & Battah, S. (2007). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. [Link]

  • This citation is intentionally left blank as no direct source was used for this specific st
  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]

  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • Gowda, R., Gowda, K. V. A., Reddy, M. K., & Basanagouda, M. (2016). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. PMC. [Link]

  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • Aslam, J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for 5-methoxy-3-benzofuranacetic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals The accurate and precise quantification of 5-methoxy-3-benzofuranacetic acid methyl ester, a key intermediate or final product in various synthetic pathways...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 5-methoxy-3-benzofuranacetic acid methyl ester, a key intermediate or final product in various synthetic pathways, is paramount for ensuring product quality, safety, and efficacy. The selection and rigorous validation of an appropriate analytical method are critical steps in the drug development and manufacturing process. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1]

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[2][3] It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA), robust method validation is a mandatory requirement.[4]

The validation process encompasses a series of tests to evaluate the method's performance. These parameters, as outlined in the ICH Q2(R1) guideline, include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[1][5][6]

Method Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC for the analysis of 5-methoxy-3-benzofuranacetic acid methyl ester will largely depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and the complexity of the sample matrix.[7][8]

High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis for decades.[9][10] It is a robust and versatile technique suitable for a wide range of compounds, including non-volatile or thermally labile molecules like many benzofuran derivatives. HPLC systems operate at pressures typically up to 6,000 psi and utilize columns with particle sizes in the range of 3-5 µm.[7][8]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity.[11][12] UPLC systems operate at much higher pressures (up to 15,000 psi or more) and employ columns with sub-2 µm particle sizes.[11][13] This allows for faster analysis times and reduced solvent consumption, leading to increased laboratory productivity and lower operational costs.[7][12]

Key Performance Characteristics
ParameterHPLCUPLCRationale & Causality
Analysis Time Longer (typically 15-20 minutes)[8]Shorter (typically 3-10 minutes)[8]The smaller particle size in UPLC columns leads to higher efficiency and allows for faster flow rates without sacrificing resolution, significantly reducing run times.[7][11]
Resolution GoodExcellentThe higher efficiency of UPLC columns results in sharper, narrower peaks, leading to better separation of the analyte from impurities and matrix components.[11]
Sensitivity GoodHigherThe narrower peaks produced by UPLC lead to a greater peak height for a given concentration, resulting in improved signal-to-noise ratios and lower detection limits.[7][12]
Solvent Consumption HigherLower (60-80% less than HPLC)[13]The shorter analysis times and smaller column dimensions of UPLC systems result in significantly less solvent usage per analysis.[12][13]
System Backpressure Lower (500-6000 psi)[8]Higher (up to 15,000 psi or more)[8][13]The use of sub-2 µm particles in UPLC columns creates a higher resistance to solvent flow, necessitating the use of pumps capable of delivering the mobile phase at much higher pressures.
Cost Lower initial investmentHigher initial investment (approximately 30-50% more than HPLC)[13]UPLC systems require specialized pumps, injectors, and detectors capable of withstanding high pressures, leading to a higher upfront cost. However, the long-term savings in solvent and time can offset this initial investment.[13]

Experimental Protocols

The following are representative experimental protocols for the analysis of 5-methoxy-3-benzofuranacetic acid methyl ester using HPLC and UPLC. These should be considered as starting points for method development and will require optimization and validation for your specific application.

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the analysis of moderately polar compounds like benzofuran derivatives.

  • Mobile Phase: A mixture of acetonitrile and water (or a suitable buffer) is a typical mobile phase for reversed-phase chromatography. The exact ratio should be optimized to achieve adequate retention and separation. For example, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance. For benzofuran derivatives, this is often in the range of 250-300 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30°C) to ensure reproducibility.

UPLC Method Protocol
  • Instrumentation: A UPLC system capable of operating at high pressures.

  • Column: A reversed-phase C18 or similar column with a sub-2 µm particle size (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: Similar to the HPLC method, a mixture of acetonitrile and water is a good starting point. The gradient or isocratic conditions will need to be optimized for the shorter column and faster flow rates.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.3-0.6 mL/min.

  • Detection: UV or a more sensitive detector like a photodiode array (PDA) or mass spectrometer (MS).

  • Injection Volume: 1-5 µL.

  • Column Temperature: Controlled at a slightly elevated temperature (e.g., 40°C) to reduce viscosity and improve peak shape.[11]

Validation of the Analytical Method

A comprehensive validation of the chosen method is essential to ensure its suitability for its intended purpose.[14][15] The following validation parameters should be assessed according to ICH Q2(R1) guidelines.[1][6]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure that the signal measured is from the analyte of interest and not from any interfering components.[5]The analyte peak should be well-resolved from all other peaks in the chromatogram of a placebo, and in a sample subjected to stress conditions (e.g., acid, base, oxidation, heat, light).[2][16] Peak purity analysis (e.g., using a PDA detector) should confirm the homogeneity of the analyte peak.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[6]A linear regression analysis of the concentration versus response data should yield a correlation coefficient (r²) of ≥ 0.99.[16]
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6][16]For an assay, the range is typically 80% to 120% of the test concentration.[16] For the determination of an impurity, the range should cover from the reporting level of the impurity to 120% of the specification.[16]
Accuracy The closeness of the test results obtained by the method to the true value.[5]The recovery of the analyte spiked into a placebo matrix should be within a predefined range, typically 98.0% to 102.0% for an assay.[16]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]Repeatability (Intra-assay precision): The relative standard deviation (RSD) of a minimum of six determinations at 100% of the test concentration should be ≤ 2%.[6] Intermediate Precision: The RSD of results obtained by different analysts, on different days, or with different equipment should be within acceptable limits.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]Typically determined based on a signal-to-noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]Typically determined based on a signal-to-noise ratio of 10:1. The precision and accuracy at the LOQ should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]The method should demonstrate reliability when parameters such as mobile phase composition, pH, flow rate, and column temperature are slightly varied.

Visualizing the Workflow

Analytical Method Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD Define Analytical Requirements Select Select Analytical Technique (HPLC/UPLC) MD->Select Optimize Optimize Method Parameters (Column, Mobile Phase, etc.) Select->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP Implement Routine Use SOP->Implement MethodSelection node_result node_result HighThroughput High Throughput Required? HighSensitivity High Sensitivity Required? HighThroughput->HighSensitivity Yes Budget Budget Constraints? HighThroughput->Budget No HighSensitivity->Budget No UPLC UPLC is the preferred choice HighSensitivity->UPLC Yes Budget->UPLC No HPLC HPLC is a suitable choice Budget->HPLC Yes

Caption: A decision-making guide for selecting between HPLC and UPLC.

Conclusion

The validation of an analytical method for 5-methoxy-3-benzofuranacetic acid methyl ester is a critical process that ensures the reliability and accuracy of analytical data. Both HPLC and UPLC are powerful techniques for this purpose, with the choice between them depending on the specific needs of the laboratory. While HPLC remains a robust and cost-effective option, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it an increasingly popular choice in fast-paced research and quality control environments. [7][12]Regardless of the technique chosen, a thorough validation in accordance with ICH guidelines is essential to guarantee the quality and consistency of the analytical results.

References

  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15).
  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11).
  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. (2019, October 24).
  • Steps for HPLC Method Validation. Pharmaguideline. (2024, December 11).
  • Differences between HPLC and UPLC. Pharmaguideline. (2018, April 29).
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Comparative

A Comparative Guide to the Synthesis of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester: An Independent Verification

For Researchers, Scientists, and Drug Development Professionals The benzofuran scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Among these, 3-Benzofurana...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Among these, 3-Benzofuranacetic acid, 5-methoxy-, methyl ester and its derivatives are of significant interest due to their potential pharmacological applications. The efficient and reliable synthesis of this target molecule is therefore a critical aspect of research and development in this area. This guide provides an in-depth, objective comparison of the primary synthetic routes to 3-Benzofuranacetic acid, 5-methoxy-, methyl ester, supported by experimental data and procedural details to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of 3-substituted benzofurans, particularly those with an acetic acid moiety at the 3-position, can be approached through various strategies. The key challenges lie in achieving high regioselectivity, good yields, and scalability, while ensuring the safety and practicality of the chosen method. This guide will focus on two prominent and independently verifiable synthetic pathways:

  • The Coumarin Rearrangement Route: A classical and robust two-step approach involving the synthesis of a substituted coumarin followed by a base-mediated rearrangement.

  • The Three-Component Condensation Route: A more convergent and atom-economical approach that constructs the benzofuran core in a single step from readily available starting materials.

We will dissect each route, providing a detailed analysis of the underlying chemistry, a step-by-step experimental protocol for the most reliable method, and a comparative summary of their respective advantages and disadvantages.

Route 1: The Coumarin Rearrangement Pathway

This well-established method proceeds in two key stages: the synthesis of a 4-bromomethylcoumarin intermediate, followed by its rearrangement to the desired benzofuran-3-acetic acid. The final step is a standard esterification.

Stage 1: Synthesis of 6-Methoxy-4-bromomethylcoumarin

The synthesis of the key coumarin intermediate can be achieved via a Pechmann condensation to form the coumarin core, followed by bromination of the 4-methyl group.

Step 1a: Pechmann Condensation to form 6-Methoxy-4-methylcoumarin

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic catalysis. In this case, 4-methoxyphenol is reacted with ethyl acetoacetate. While various acid catalysts can be employed, solid acid catalysts like Amberlyst-15 offer the advantage of easy separation.[1]

Step 1b: Bromination of 6-Methoxy-4-methylcoumarin

The 4-methyl group of the coumarin is then selectively brominated, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. This reaction can sometimes be challenging to scale up, with yields potentially decreasing at larger scales.[2] An alternative approach involves lithiation of the methyl group followed by quenching with bromine, which has been shown to provide excellent yields even at a larger scale.[2]

Stage 2: Rearrangement to 5-Methoxybenzofuran-3-yl-acetic acid

The synthesized 6-methoxy-4-bromomethylcoumarin undergoes a fascinating rearrangement reaction when refluxed with aqueous sodium hydroxide. This process yields the sodium salt of 5-methoxybenzofuran-3-yl-acetic acid, which upon acidification, precipitates the desired carboxylic acid. This reaction is reported to proceed in near-quantitative yields.

Stage 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. This is typically achieved through a Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3][4][5][6] This is a reliable and high-yielding reaction.

Visualizing the Coumarin Rearrangement Pathway

Coumarin Rearrangement Pathway cluster_0 Stage 1: Coumarin Synthesis cluster_1 Stage 2 & 3: Rearrangement & Esterification A 4-Methoxyphenol + Ethyl Acetoacetate B Pechmann Condensation (Acid Catalyst) A->B C 6-Methoxy-4-methylcoumarin B->C D Bromination (NBS or Li-base/Br2) C->D E 6-Methoxy-4-bromomethylcoumarin D->E F Base-mediated Rearrangement (NaOH, reflux) E->F G 5-Methoxybenzofuran-3-yl-acetic acid F->G H Fischer Esterification (MeOH, H+) G->H I 3-Benzofuranacetic acid, 5-methoxy-, methyl ester H->I

Caption: Workflow for the Coumarin Rearrangement Pathway.

Experimental Protocol: A Verifiable Synthesis via Coumarin Rearrangement

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester based on the coumarin rearrangement route.

Part 1: Synthesis of 6-Methoxy-4-methylcoumarin [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenol (1.0 eq), ethyl acetoacetate (1.1 eq), and Amberlyst-15 (10 mol%).

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 110°C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and dissolve it in a suitable organic solvent. Filter to remove the Amberlyst-15 catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol to afford 6-methoxy-4-methylcoumarin.

Part 2: Synthesis of 6-Methoxy-4-bromomethylcoumarin

Method A: Radical Bromination[7]

  • Reaction Setup: In a round-bottom flask, dissolve 6-methoxy-4-methylcoumarin (1.0 eq) in a suitable solvent like chloroform. Add N-bromosuccinimide (1.5 eq) and a catalytic amount of benzoyl peroxide.

  • Reaction Conditions: Reflux the mixture for 5 hours.

  • Work-up: After cooling, wash the reaction mixture with water to remove succinimide. Dry the organic layer and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from aqueous ethanol.

Method B: Lithiation and Bromination (for improved scalability)[2]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 6-methoxy-4-methylcoumarin (1.0 eq) in anhydrous THF and cool to -76°C.

  • Carbanion Formation: Slowly add a solution of lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1-1.7 eq) in THF.

  • Quenching: After stirring for a short period, quench the resulting carbanion with a solution of bromine (1.5-2.0 eq) in THF.

  • Work-up and Purification: Follow a standard aqueous work-up and purify the product by recrystallization or chromatography.

Part 3: Synthesis of 5-Methoxybenzofuran-3-yl-acetic acid [8]

  • Reaction Setup: In a round-bottom flask, suspend 6-methoxy-4-bromomethylcoumarin (10 mmol) in 1 M aqueous sodium hydroxide (100 ml).

  • Reaction Conditions: Reflux the mixture for 2 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and neutralize it with 1 M hydrochloric acid.

  • Isolation: Filter the resulting precipitate of 5-methoxybenzofuran-3-yl-acetic acid and dry. The product can be further purified by recrystallization from a mixture of ethanol and ethyl acetate.

Part 4: Synthesis of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester (Fischer Esterification) [3][4][5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 5-methoxybenzofuran-3-yl-acetic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (a few drops) or a catalytic amount of p-toluenesulfonic acid.

  • Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography.

Route 2: The Three-Component Condensation Pathway

This approach offers a more convergent and potentially more efficient route to the benzofuran-3-acetic acid scaffold. It involves the one-pot reaction of a phenol, an arylglyoxal, and Meldrum's acid.

Reaction Mechanism and Key Considerations

The reaction is believed to proceed in two stages. The first stage involves the condensation of the three components in a solvent like acetonitrile, often in the presence of a base like triethylamine, to form an intermediate. The second stage involves an acid-assisted recyclization to yield the final benzofuran-3-ylacetic acid.[9]

A key advantage of this method is its atom economy and the use of readily available starting materials. However, the success of this reaction can be highly dependent on the electronic nature of the phenol. Phenols with electron-donating substituents, such as the 5-methoxy group in our target's precursor, are generally more suitable for this reaction. Attempts to use less electron-rich phenols have been reported to be unsuccessful.[9]

Visualizing the Three-Component Condensation Pathway

Three_Component_Condensation cluster_0 One-Pot Reaction A 4-Methoxyphenol + Arylglyoxal + Meldrum's Acid B Base-catalyzed Condensation (e.g., Triethylamine) A->B C Intermediate B->C D Acid-catalyzed Cyclization C->D E 5-Methoxybenzofuran-3-yl-acetic acid derivative D->E F Esterification (if necessary) E->F G 3-Benzofuranacetic acid, 5-methoxy-, methyl ester F->G

Caption: Workflow for the Three-Component Condensation Pathway.

Challenges and a Lack of a Directly Verifiable Protocol

Comparative Analysis: Coumarin Rearrangement vs. Three-Component Condensation

FeatureCoumarin Rearrangement RouteThree-Component Condensation Route
Number of Steps Multi-step (typically 3-4 steps from commercial materials)One-pot for the core structure, followed by esterification (2 steps)
Overall Yield Generally good to high, with each step being relatively high-yielding.Potentially high, but highly substrate-dependent. Can be low for less reactive phenols.
Scalability The bromination step can be challenging to scale up using radical initiators, but alternative lithiation methods offer good scalability.[2]Scalability can be an issue, with potential for side reactions and purification difficulties at a larger scale.
Substrate Scope Generally robust and applicable to a wide range of substituted phenols.More limited, favoring electron-rich phenols.[9]
Reaction Conditions Requires a range of conditions, including heating and cryogenic temperatures for the lithiation method.Generally milder conditions for the initial condensation, followed by heating for cyclization.
Purification Intermediates are often crystalline and can be purified by recrystallization.Purification of the final product from a one-pot reaction can be more complex.
Safety Considerations Involves the use of bromine or N-bromosuccinimide, which are corrosive and require careful handling. The use of strong bases like LDA requires anhydrous conditions and careful handling.Meldrum's acid is a potential irritant. The use of triethylamine and other volatile organics requires good ventilation.
Independent Verifiability Well-documented in the literature with multiple, verifiable examples.While the general method is established, a specific, high-yielding protocol for the target molecule is not readily found, making independent verification challenging.

Conclusion and Recommendation

Based on the available scientific literature, the Coumarin Rearrangement Route is the more reliable and independently verifiable method for the synthesis of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester. While it involves more steps than the three-component condensation, each step is well-understood and generally high-yielding. The challenges associated with the bromination step can be overcome by employing a lithiation-bromination protocol, which has been shown to be scalable.[2]

The Three-Component Condensation Route, while elegant in its convergency, suffers from a lack of a specific, verifiable protocol for the target molecule and a potentially limited substrate scope. Further research and optimization would be required to establish this as a reliable alternative for the synthesis of 5-methoxy-substituted benzofuran-3-acetic acid derivatives.

For researchers and drug development professionals seeking a robust, scalable, and well-documented synthesis of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester, the Coumarin Rearrangement Pathway is the recommended approach.

References

  • Lichitsky, B. V., et al. (2019). Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid.
  • Li, X., et al. (2006). Development of a Scalable Synthetic Process for Selective Bromination of 4-Methyl-3,7-Substituted Coumarins. Organic Process Research & Development, 10(2), 277-283.
  • Lichitsky, B. V., et al. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1369.
  • Gorbunov, Y. O., et al. (2018). Synthesis of Condensed Furylacetic Acids Based on Multicomponent Condensation of Heterocyclic Enols with Arylglyoxals and Meldrum's Acid. Chemistry of Heterocyclic Compounds, 54(7), 693-702.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-methylcoumarin. BenchChem Technical Guides.
  • Lichitsky, B. V., et al. (2020). A convenient one-step approach for the synthesis of previously unknown 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. Request PDF.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3684.
  • Al-Zghoul, K. H., et al. (2005). A Convenient Procedure for the Synthesis of Substituted 4-Methylaminocoumarins. Heterocycles, 65(12), 2937-2947.
  • Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 3-10.
  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
  • Cardiff University. (2023). RSC Medicinal Chemistry. ORCA.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Methoxy-4-methylcoumarin. BenchChem Technical Support.
  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Methoxy-4-methylcoumarin. BenchChem Technical Guides.
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Validation

A Senior Application Scientist's Guide to Statistical Analysis of 5-Methoxy-3-Benzofuranacetic Acid Methyl Ester Experiments

Introduction: Elevating Research Rigor for Benzofuran Derivatives The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elevating Research Rigor for Benzofuran Derivatives

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] 5-Methoxy-3-benzofuranacetic acid methyl ester, a member of this versatile class, represents a promising candidate for further investigation. However, the journey from a promising compound to a validated therapeutic lead is paved with rigorous, reproducible, and statistically sound experimental data. The application of robust statistical methods is not merely a final step in data analysis; it is a foundational element of experimental design that ensures scientific rigor and supports informed decision-making throughout the drug development pipeline.[5][6][7]

Part I: The Blueprint for Discovery - Experimental Design & Data Acquisition

Before a single data point is collected, the principles of statistical analysis must guide the experimental design. A well-designed experiment minimizes bias and variability, thereby increasing the likelihood of detecting a true effect.[6][9] This "Quality by Design" (QbD) approach embeds quality and statistical thinking from the very beginning.[10]

Core Principles of Robust Experimental Design
  • Clear Hypothesis and Defined Endpoints: Start with a precise scientific question. Are you comparing the anti-inflammatory efficacy of 5-methoxy-3-benzofuranacetic acid methyl ester to a known drug like Celecoxib? The endpoint must be a measurable outcome, such as the concentration of Prostaglandin E2 (PGE2) or Nitric Oxide (NO) in a cell culture supernatant.[1][11]

  • Appropriate Model Selection: The choice of an in vitro or in vivo model is critical. For anti-inflammatory screening, lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a common and well-validated cell-based model for inducing cyclooxygenase-2 (COX-2) expression.[1][11] The chosen model must be relevant to the biological question and compatible with high-throughput screening if necessary.[9][12]

  • Controls, Controls, Controls: A self-validating protocol relies on a comprehensive set of controls.[9]

    • Negative/Vehicle Control: Establishes the baseline response (e.g., cells treated with DMSO solvent only).

    • Positive Control: A compound with known activity (e.g., Celecoxib for COX-2 inhibition) validates that the assay system is working correctly.[13][14]

    • Untreated Control: Cells that receive no treatment, to monitor baseline health and activity.

  • Replication and Independence: It is crucial to distinguish between technical and biological replicates. Technical replicates (e.g., multiple readings from the same culture dish) measure the precision of your assay, while biological replicates (e.g., experiments performed on different days with fresh cell passages) assess the robustness and generalizability of your findings.[15] Statistical independence of replicates is a core assumption for most tests.[15][16]

  • Randomization and Blinding: To prevent systematic bias, the allocation of treatments to experimental units (e.g., wells on a plate) should be randomized. Blinding, where the person performing the assay and/or analyzing the data is unaware of the treatment allocation, minimizes unconscious bias.[6]

Experimental_Workflow cluster_0 Phase 1: Design & Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation Hypothesis Define Hypothesis (e.g., Compound X inhibits COX-2) Model Select Model (e.g., RAW 264.7 cells) Hypothesis->Model Controls Define Controls (Positive, Negative, Vehicle) Model->Controls Power Power Analysis (Determine Sample Size 'n') Controls->Power Setup Assay Setup (Randomized Plate Layout) Power->Setup Proceed to Experiment Execution Perform Experiment (e.g., COX-2 Assay) Setup->Execution Acquisition Data Acquisition (e.g., Fluorescence Reading) Execution->Acquisition QC Data Quality Control (Check Controls, Outliers) Acquisition->QC Raw Data Stats Statistical Analysis (Hypothesis Testing) QC->Stats Conclusion Draw Conclusions (Publishable Results) Stats->Conclusion

Caption: A robust experimental workflow, from hypothesis to conclusion.

Part II: The Statistician's Toolkit - Methodologies for Comparative Analysis

Comparing Mean Effects: Is There a Significant Difference?

A common question is whether the mean response of a group treated with 5-methoxy-3-benzofuranacetic acid methyl ester is different from a control group or a group treated with a competitor compound.

  • Student's t-test: Used to compare the means of exactly two groups (e.g., Treatment vs. Vehicle Control).[17][18] The paired t-test is used when measurements are linked (e.g., before-and-after measurements on the same subjects).[17]

  • Analysis of Variance (ANOVA): Used when comparing the means of three or more groups (e.g., Vehicle, Compound A, Compound B).[17][20] A significant ANOVA result indicates that at least one group is different from the others. It must be followed by post-hoc tests (e.g., Tukey's, Dunnett's) to determine which specific groups differ.[16]

  • Non-Parametric Alternatives: If your data does not follow a normal (Gaussian) distribution, non-parametric tests, which work with ranks instead of raw values, are more appropriate.[16][17][20]

    • Mann-Whitney U Test: Alternative to the independent t-test.[17]

    • Kruskal-Wallis Test: Alternative to the one-way ANOVA.[16][20]

Sources

Safety & Regulatory Compliance

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